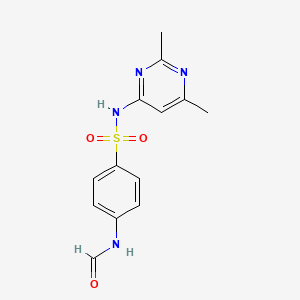

N2-Formylsulfisomidine

Description

N2-Formylsulfisomidine is a chemically modified derivative of sulfisomidine, a sulfonamide-class antibacterial agent. Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis, thereby disrupting nucleotide synthesis and bacterial growth .

Properties

CAS No. |

795-13-1 |

|---|---|

Molecular Formula |

C13H14N4O3S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]formamide |

InChI |

InChI=1S/C13H14N4O3S/c1-9-7-13(16-10(2)15-9)17-21(19,20)12-5-3-11(4-6-12)14-8-18/h3-8H,1-2H3,(H,14,18)(H,15,16,17) |

InChI Key |

LACNPVKUGFOYFW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=O |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Formylsulfisomidine is prepared by the formylation of sulfisomidine. . The process typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N2-Formylsulfisomidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N2-Formylsulfisomidine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying sulfonamide chemistry and reaction mechanisms.

Biology: The compound is employed in biological studies to understand its antibacterial properties and interactions with microbial cells.

Medicine: this compound is investigated for its potential therapeutic applications in treating bacterial infections.

Industry: The compound is used in the development of antibacterial agents and formulations.

Mechanism of Action

N2-Formylsulfisomidine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacterial cells. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis. By blocking this pathway, this compound prevents bacterial growth and proliferation .

Comparison with Similar Compounds

Table 1: QSAR Activity Scores of Antibacterial Compounds

| Compound | QSAR Score | Class/Group |

|---|---|---|

| This compound | 0.919 | Sulfonamide |

| N4-Sulfanilylsulfanilamide | 0.980 | Sulfonamide |

| Rifaximin | 0.984 | Ansamycin |

| Meropenem | 0.977 | Carbapenem |

| Cephalosporin C | 0.976 | Cephalosporin (β-lactam) |

| Lomefloxacin | 0.946 | Fluoroquinolone |

| Lincomycin | 0.907 | Lincosamide |

| Lymecycline | 0.978 | Tetracycline |

| Rosoxacin | 0.265 | Fluoroquinolone |

Key Observations:

Sulfonamide Derivatives :

- This compound (0.919) exhibits moderate activity compared to N4-sulfanilylsulfanilamide (0.980), suggesting that substituent position (N2 vs. N4) significantly impacts efficacy. The N4 derivative’s higher score may correlate with enhanced target binding or metabolic stability.

- Both compounds underperform relative to top-scoring agents like rifaximin (0.984), an ansamycin-class drug used for gastrointestinal infections.

β-Lactams and Carbapenems :

- Cephalosporin C (0.976) and meropenem (0.977) demonstrate high activity, consistent with their clinical utility against Gram-positive and Gram-negative pathogens.

Fluoroquinolones: While lomefloxacin (0.946) shows strong predicted activity, rosoxacin (0.265) scores anomalously low, highlighting variability within this class due to structural differences (e.g., side-chain modifications).

Tetracyclines and Lincosamides :

- Lymecycline (0.978) outperforms this compound, emphasizing the potency of tetracyclines in broad-spectrum applications.

Structural and Functional Divergence

- Mechanistic Differences: Sulfonamides like this compound target folate synthesis, whereas β-lactams inhibit cell wall synthesis and fluoroquinolones disrupt DNA gyrase. This diversity explains the wide range of QSAR scores across classes.

- Formylation Impact: The formyl group in this compound may reduce renal crystallization risks (a common issue with sulfonamides) but could also diminish membrane permeability compared to non-polar analogs.

Research Findings and Implications

- QSAR Model Limitations : The ANN-derived scores (2005 data) prioritize molecular descriptors like electronegativity and steric effects but lack pharmacokinetic or toxicity data . Modern studies integrating ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are needed for a holistic comparison.

- Clinical Relevance : Despite its moderate score, this compound’s structural uniqueness may offer advantages in overcoming sulfonamide resistance, a growing concern in antimicrobial therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.